Compound Description: Timcodar is an investigational drug being studied for its potential use in the treatment of Mycobacterium tuberculosis infection. []
Relevance: Timcodar shares a similar backbone structure with 2-[benzyl(methylsulfonyl)amino]-N-{2-[(4-chlorophenyl)thio]ethyl}benzamide, specifically the presence of a substituted benzamide core. Both compounds also feature a 4-chlorophenyl substituent, although connected through different linkers. Additionally, both incorporate aromatic nitrogen heterocycles, albeit different ones: pyridine in Timcodar and benzimidazole in the target compound. These structural similarities suggest potential overlap in their biological activities and warrant further investigation. []
Compound Description: This compound is a key intermediate in the synthesis of anti-inflammatory drugs. The research paper explores different intermediates and processes for its preparation, highlighting its significance in pharmaceutical development. []
Relevance: This compound and 2-[benzyl(methylsulfonyl)amino]-N-{2-[(4-chlorophenyl)thio]ethyl}benzamide share the 4-chlorophenylthio motif. This shared structural feature, along with the presence of an aromatic heterocycle (indole) and an amide group in both compounds, suggests they belong to a related class of molecules. This connection highlights potential shared chemical properties and possible similarities in their biological activities. []
Compound Description: Sematilide is a class III antiarrhythmic agent used to treat reentrant ventricular arrhythmias. Studies have shown its effectiveness in preventing these arrhythmias in both animals and humans. []
Relevance: Sematilide and 2-[benzyl(methylsulfonyl)amino]-N-{2-[(4-chlorophenyl)thio]ethyl}benzamide share the core structure of a substituted benzamide with a methylsulfonyl amino group at the para position. This key structural similarity suggests a potential relationship in their pharmacological properties, particularly their effects on cardiac electrophysiology. While Sematilide targets cardiac ion channels, further investigation is needed to determine if 2-[benzyl(methylsulfonyl)amino]-N-{2-[(4-chlorophenyl)thio]ethyl}benzamide exhibits similar or related biological activities. []
N-(1-(((Cyanomethyl)amino)carbonyl)cyclohexyl)-4-(2-(4-methyl-piperazin-1-yl)-1,3-thiazol-4-yl)benzamide (L-006235) and Balicatib
Compound Description: L-006235 and balicatib are basic, lipophilic cathepsin K inhibitors investigated for their potential in treating osteoporosis. []
Relevance: Although these compounds differ significantly in overall structure from 2-[benzyl(methylsulfonyl)amino]-N-{2-[(4-chlorophenyl)thio]ethyl}benzamide, the research paper highlights the impact of basicity on the pharmacological profile of cathepsin K inhibitors. The study emphasizes that basic inhibitors, like L-006235 and balicatib, exhibit increased off-target activity against other lysosomal cysteine cathepsins (B, L, and S). This observation is crucial when considering the potential off-target effects of 2-[benzyl(methylsulfonyl)amino]-N-{2-[(4-chlorophenyl)thio]ethyl}benzamide, especially if it possesses basic functional groups. []
Compound Description: L-873724 is a potent nonbasic cathepsin K inhibitor also investigated for the treatment of osteoporosis. Unlike its basic counterparts, L-873724 shows greater selectivity for cathepsin K and minimal off-target activity against cathepsins B, L, and S. []
Relevance: The contrasting pharmacological profiles of L-873724 and the basic inhibitors (L-006235 and balicatib) underscore the impact of basicity on inhibitor selectivity. When considering the potential therapeutic applications of 2-[benzyl(methylsulfonyl)amino]-N-{2-[(4-chlorophenyl)thio]ethyl}benzamide, the basicity of this compound is a crucial factor to consider. If it exhibits a basic character, it might share the broader activity profile of L-006235 and balicatib, potentially leading to unwanted side effects. []
Rimonabant
Compound Description: Rimonabant is a cannabinoid type 1 (CB1) receptor antagonist/inverse agonist previously used as an anti-obesity drug but withdrawn due to adverse psychiatric effects. []
Org 27569, Org 27759, and Org 29647
Compound Description: Org 27569, Org 27759, and Org 29647 are novel indole derivatives that act as allosteric modulators of the CB1 receptor. []
Relevance: Despite structural differences from 2-[benzyl(methylsulfonyl)amino]-N-{2-[(4-chlorophenyl)thio]ethyl}benzamide, these Org compounds highlight the existence of allosteric binding sites on the CB1 receptor. Their discovery underscores the possibility that compounds beyond traditional orthosteric ligands, such as 2-[benzyl(methylsulfonyl)amino]-N-{2-[(4-chlorophenyl)thio]ethyl}benzamide, can modulate CB1 receptor activity. This opens new avenues for exploring the potential interaction of the target compound with the CB1 receptor, potentially at allosteric sites, influencing its pharmacological profile. []
FTY720 (2-Amino-2-(2-[4-octylphenyl]ethyl)-1,3-propanediol) and Sphingosine
Compound Description: FTY720 is a sphingosine analog with immunosuppressant activity, clinically used for treating multiple sclerosis. Sphingosine is a naturally occurring lipid involved in various cellular signaling pathways. []
Relevance: While structurally distinct from 2-[benzyl(methylsulfonyl)amino]-N-{2-[(4-chlorophenyl)thio]ethyl}benzamide, the research highlights the unexpected interaction of both FTY720 and sphingosine with the CB1 receptor. These findings emphasize the potential for seemingly unrelated molecules to exhibit promiscuous binding to various receptors, including CB1. This observation underlines the importance of considering potential off-target effects and broader receptor interactions when evaluating the pharmacological profile of 2-[benzyl(methylsulfonyl)amino]-N-{2-[(4-chlorophenyl)thio]ethyl}benzamide. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.